methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate
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Overview
Description
Methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds involves creating analogues of tetrahydrofolic acid and dideazatetrahydrofolic acid, aiming at potential antifolate activities. These compounds were synthesized through a series of reactions starting from commercially available methyl benzoates, showing a detailed methodology for creating pyridone and pyridopyrimidines structures (Borrell et al., 1998).
- Another study focused on methylation of the pyridine moiety of a molecule to enhance its analgesic properties, showcasing the chemical modification strategies for optimizing biological activities of pyridopyrimidine carboxamides (Ukrainets et al., 2015).
- A notable synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate demonstrated the preparation of various pyrimidinone derivatives, highlighting the utility of these compounds in creating diverse heterocyclic structures (Toplak et al., 1999).
Biological Activity and Applications
- Research targeting the modification of pyrimidine nucleosides aims at enhancing lipophilicity for better central nervous system delivery without compromising anti-HIV activities. This involves the oxygen-sulfur exchange at the C-4 carbonyl of pyrimidine nucleosides, showcasing an approach to potentially improve therapeutic agents for neurological disorders associated with AIDS (Palomino et al., 1990).
Antimicrobial and Antifungal Properties
- A study highlighted the microwave-assisted synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating potent in vitro antibacterial and antifungal activities. This signifies the role of such compounds in developing new antimicrobial agents (Bhat et al., 2015).
Antioxidant and Radioprotective Activities
- The novel pyrimidine derivative ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate was synthesized and shown to possess in vitro antioxidant activity as well as in vivo radioprotection properties in Drosophila melanogaster, indicating its potential for reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Mechanism of Action
Target of Action
It is known that 2-oxo-1,2,3,4-tetrahydropyrimidines, a key moiety present in this compound, have multiple therapeutic and pharmacological activities . They are known to have antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
The 2-oxo-1,2,3,4-tetrahydropyrimidines moiety is known to interact with various biological targets to exert its effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities associated with 2-oxo-1,2,3,4-tetrahydropyrimidines , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, inflammation, and adrenergic signaling.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of the interaction. Given the range of activities associated with 2-oxo-1,2,3,4-tetrahydropyrimidines , potential effects could include inhibition of microbial growth, suppression of viral replication, reduction of cancer cell proliferation, alleviation of inflammation, and modulation of adrenergic signaling.
Properties
IUPAC Name |
methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-27-20(26)14-7-5-13(6-8-14)18(24)22-11-9-16-15(12-22)19(25)23-10-3-2-4-17(23)21-16/h2-8,10H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVMFWCBFVNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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